2-Amino-5-chloro-3-methylbenzonitrile
Description
Significance of Aromatic Nitriles in Advanced Synthetic Chemistry
Aromatic nitriles, organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are of paramount importance in modern synthetic chemistry. fiveable.me They are prized as versatile intermediates due to the unique reactivity of the nitrile group and its influence on the aromatic system. fiveable.me The nitrile group is strongly electron-withdrawing, which affects the chemical properties of the aromatic ring to which it is attached. fiveable.me
The significance of aromatic nitriles stems from their ability to be transformed into a variety of other functional groups. This chemical versatility makes them invaluable building blocks in the synthesis of complex molecules. numberanalytics.com Key transformations include:
Reduction to primary amines (Ar-CH₂NH₂).
Hydrolysis to carboxylic acids (Ar-COOH) or amides (Ar-CONH₂). numberanalytics.com
Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones.
Participation in cycloaddition reactions to construct nitrogen-containing heterocyclic rings, such as tetrazoles.
This wide range of possible conversions allows synthetic chemists to use the nitrile group as a strategic linchpin in multi-step syntheses. Consequently, aromatic nitriles are frequently employed in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.com
| Transformation of Nitrile Group | Resulting Functional Group | Significance in Synthesis |
| Reduction | Primary Amine (-CH₂NH₂) | Introduction of a basic nitrogen center, key for many bioactive molecules. |
| Hydrolysis | Carboxylic Acid (-COOH) | Creation of acidic sites, precursors for esters, amides, and acid chlorides. |
| Partial Hydrolysis | Amide (-CONH₂) | A stable and common functional group in pharmaceuticals and polymers. |
| Cycloaddition | Heterocyclic Rings (e.g., Tetrazole) | Construction of complex, stable ring systems often found in medicinal compounds. |
Positional Isomerism and Structural Relevance within Benzonitrile (B105546) Derivatives
Positional isomerism, a type of structural isomerism, is a critical concept in the chemistry of substituted aromatic compounds like benzonitrile. studysmarter.co.uk When two or more substituents are attached to a benzene (B151609) ring, their relative positions can vary, leading to different isomers with distinct physical and chemical properties. doubtnut.com For a disubstituted benzene, three isomers are possible: ortho- (1,2-), meta- (1,3-), and para- (1,4-).
Amino Group (-NH₂) at C2 (ortho): This is a strong electron-donating group, increasing the electron density of the ring and potentially influencing the reactivity of the adjacent nitrile group. Its proximity allows for potential intramolecular interactions.
Chloro Group (-Cl) at C5 (para to the amino group): This is an electron-withdrawing group via induction but can donate electrons through resonance. Its position dictates its electronic influence on the various reaction sites around the ring.
The interplay of these positional arrangements is not trivial; it determines the molecule's dipole moment, solubility, crystal packing, and, most importantly, its reaction pathways in synthetic procedures. Chemists leverage this structural relevance to design precursors that will react with high selectivity at a desired position.
Overview of 2-Amino-5-chloro-3-methylbenzonitrile as a Precursor and Research Target
This compound is primarily valued as a synthetic precursor or intermediate. Its highly substituted and functionalized structure makes it an attractive starting material for building more complex molecules, particularly in the pharmaceutical and agrochemical sectors. researchgate.netpatsnap.com While literature on this exact molecule is specific, the utility of its structural motifs is well-documented in related compounds.
For instance, substituted 2-aminobenzonitriles are common precursors for the synthesis of biologically active heterocyclic compounds, such as benzodiazepines and quinazolines. chemicalbook.comresearchgate.net The amino and nitrile groups can react in concert to form fused ring systems. The chlorine and methyl substituents provide additional points for modification or can be essential for binding to a biological target.
Research on related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide, highlights their role as key intermediates in the synthesis of modern insecticides like chlorantraniliprole (B1668704). google.comgoogle.comgoogle.com The synthesis of these complex commercial products often relies on the availability of precisely substituted building blocks. This compound fits this role, offering a scaffold that can be elaborated into a final target molecule through sequential, controlled reactions.
Scope of Contemporary Research on this compound
Contemporary research involving this compound and structurally similar compounds is concentrated in several key areas:
Agrochemical Synthesis: There is significant interest in using this and related anthranilonitrile derivatives as key intermediates for new pesticides. patsnap.com Research focuses on developing efficient, scalable, and cost-effective synthetic routes to these building blocks and their subsequent conversion into active insecticidal compounds. google.com
Medicinal Chemistry: The aminobenzonitrile scaffold is a "privileged structure" in drug discovery, meaning it is a framework that can bind to multiple biological targets. Researchers are likely exploring the use of this compound to create libraries of novel compounds for screening against various diseases. The specific substitution pattern can be used to fine-tune the pharmacological properties of a lead compound.
Heterocyclic Chemistry: The development of new methods for synthesizing complex heterocyclic systems is a constant goal in organic chemistry. The dual functionality of the ortho-amino and nitrile groups makes this compound an ideal substrate for developing and testing new cyclization reactions, potentially catalyzed by transition metals, to access novel ring systems of academic and industrial interest.
The research is therefore driven by the need for functional molecules in applied chemistry, with a strong emphasis on creating value-added products for human health and agriculture.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chloro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSPWZOHUJGGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288037 | |
| Record name | 2-Amino-5-chloro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939990-03-1 | |
| Record name | 2-Amino-5-chloro-3-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939990-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 5 Chloro 3 Methylbenzonitrile
Halogenation-Amination Sequential Synthesis Strategies
The sequential introduction of halogen and amino functionalities onto a methylbenzonitrile scaffold is a common and effective approach. The order of these steps is critical. Introducing the chlorine atom onto a ring already bearing amino and methyl groups requires consideration of their powerful ortho-, para-directing effects. Conversely, introducing an amino group onto a chlorinated precursor can be achieved through direct amination or, more commonly, through a nitration-reduction sequence.
A key pathway to 2-amino-5-chloro-3-methylbenzonitrile involves the regioselective chlorination of a suitable precursor that already contains the other substituents or their progenitors. A highly relevant precursor is 2-amino-3-methylbenzoic acid, which can be chlorinated and subsequently converted to the target nitrile. The conversion of the carboxylic acid function to a nitrile can be accomplished by first forming the primary amide (2-amino-5-chloro-3-methylbenzamide) and then dehydrating it with reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). chemicalbook.comresearchgate.netlibretexts.org
Achieving the correct placement of the chlorine atom at the C-5 position is the most significant challenge in the synthesis. The regioselectivity is governed by the electronic properties of the substituents already present on the aromatic ring. For a precursor like 2-amino-3-methylbenzoic acid, electrophilic chlorination is directed to the desired C-5 position. google.com
Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS) and cyanuric chloride. patsnap.com The reaction conditions, such as solvent and temperature, are optimized to maximize the yield of the desired 5-chloro isomer and minimize the formation of other chlorinated byproducts. For instance, the chlorination of 2-amino-3-methylbenzoic acid can be carried out using NCS in a solvent like N,N-dimethylformamide (DMF). google.com
| Precursor | Chlorinating Agent | Solvent | Outcome |
| 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide (NCS) | DMF | Regioselective formation of 2-amino-5-chloro-3-methylbenzoic acid |
| Isatoic anhydride | Cyanuric chloride | Dichloroethane | Synthesis of 2-amino-5-chloro-3-methylbenzoic acid patsnap.com |
| 2-Amino-N-methylbenzamide | Dichlorohydantoin (DCDMH) | Not specified | Used for chlorination, though may result in incomplete reaction google.com |
The outcome of electrophilic aromatic substitution reactions, such as chlorination, is controlled by the directing effects of the substituents on the benzene (B151609) ring. These groups can be classified as activating or deactivating and as ortho-, para- or meta-directors. wikipedia.org
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring through resonance (+M effect). libretexts.org
Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho-, para-director, primarily through an inductive effect (+I effect). libretexts.org
Nitrile Group (-CN): The cyano group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ortho and para positions electron-deficient. acs.org
Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director. wikipedia.org
In a precursor such as 2-amino-3-methylbenzoic acid, the powerful ortho-, para-directing influence of the amino group at C-2 dominates. It strongly activates the positions ortho (C-3, which is blocked) and para (C-5) to it. The methyl group at C-3 also directs ortho (C-2, C-4) and para (C-6). The combined effect strongly favors the incoming electrophile (Cl⁺) attacking the C-5 position, which is para to the strongly activating amino group, leading to the desired regiochemistry. google.comlibretexts.org
| Functional Group | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NH₂ (Amino) | +M, -I | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | +I | Weakly Activating | Ortho, Para |
| -CN (Cyano) | -M, -I | Deactivating | Meta |
| -COOH (Carboxylic Acid) | -M, -I | Deactivating | Meta |
An alternative synthetic strategy involves introducing the amino group after the chlorination step. This can be accomplished either by direct catalytic amination of a di-chloro precursor or by the reduction of a nitro group that was introduced onto the chlorinated scaffold.
Modern cross-coupling reactions allow for the direct formation of C-N bonds. A potential, though less common, route to the target compound could involve the selective amination of a precursor like 2,5-dichloro-3-methylbenzonitrile. This nucleophilic aromatic substitution can be facilitated by transition metal catalysts.
Copper- and nickel-catalyzed amination reactions of aryl chlorides using ammonia (B1221849) or ammonium (B1175870) salts as the nitrogen source have been developed. nih.govresearchgate.net These reactions, often variants of the Ullmann condensation or Buchwald-Hartwig amination, typically require a specific ligand to facilitate the catalytic cycle. For example, copper(II) sulfate (B86663) combined with ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to catalyze the amination of various aryl chlorides in aqueous ammonia. researchgate.net Nickel catalysts with bisphosphine ligands are also effective for the coupling of aryl chlorides with ammonia. nih.gov The primary challenge in this approach would be achieving selective mono-amination at the C-2 position over the C-5 position.
| Catalyst System | Amino Source | Substrate Type | Key Features |
| Nickel / Bisphosphine ligand | Ammonia | Aryl chlorides | Effective for amination of electron-neutral or -deficient rings nih.gov |
| Copper(II) / Phenanthroline ligand | Aqueous Ammonia | Aryl chlorides | Proceeds without an additional organic solvent under non-inert conditions researchgate.net |
A more traditional and highly effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This multi-step sequence offers excellent regiochemical control. A plausible pathway would be:
Chlorination: Start with 3-methylbenzonitrile (B1361078) (m-tolunitrile) and perform an electrophilic chlorination. The methyl group directs ortho/para (positions 2, 4, 6) and the nitrile group directs meta (positions 2, 5). The reaction can yield 5-chloro-3-methylbenzonitrile.
Nitration: The resulting 5-chloro-3-methylbenzonitrile is then nitrated. The substituents now present (chloro, methyl, nitrile) will direct the incoming nitro group. The desired C-2 position is ortho to both the methyl and chloro groups. Nitration using a mixture of nitric acid and sulfuric acid would lead to 2-nitro-5-chloro-3-methylbenzonitrile.
Reduction: The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with high yield using various reagents, such as tin or iron in acidic media (e.g., Sn/HCl), or through catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst). youtube.com This sequence reliably places the amino group at the C-2 position, yielding the final product, this compound.
This nitration-reduction strategy avoids the complexities of directly chlorinating a highly activated amino-substituted ring and provides a robust route to the target molecule.
Mitigation of Side Reactions and Byproduct Formation
In multi-step syntheses of complex aromatic compounds, the formation of side products and impurities is a common challenge. Effective purification strategies are crucial for obtaining the target molecule with high purity.
Reductive Deamination for Impurity Control
Reductive deamination is a powerful transformation in aromatic chemistry that involves the removal of an amino group and its replacement with a hydrogen atom. acs.org This process can be strategically employed for impurity control. For instance, if a synthetic route inadvertently produces a diamino-substituted byproduct alongside the desired monoamino product, reductive deamination can selectively remove the unwanted amino group.
The most common method for reductive deamination of aromatic amines involves two sequential steps: diazotization followed by reduction. The primary aromatic amine is first converted to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgbyjus.com The resulting diazonium salt is then reduced, with hypophosphorous acid (H₃PO₂) being a widely used reducing agent. masterorganicchemistry.com
An alternative, albeit less common, method for reductive deamination proceeds via the formation of a sulfonamide derivative. The arylamine is first converted to its methanesulfonamide, which is then aminated with chloroamine under alkaline conditions. The intermediate sulfonylhydrazine eliminates methanesulfinic acid to form a diazene, which then extrudes nitrogen gas to yield the deaminated product. acs.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org This method is noted for its high yields and compatibility with a variety of functional groups. acs.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org
In the context of this compound synthesis, if a side reaction were to introduce an additional amino group onto the aromatic ring, these reductive deamination techniques could be applied to selectively remove the undesired amine, thereby purifying the final product. The Sandmeyer reaction, which also proceeds through a diazonium salt intermediate, is another related transformation that can be used to replace an amino group with various other substituents. wikipedia.orglscollege.ac.ingeeksforgeeks.org The radical mechanism of the Sandmeyer reaction is supported by the detection of biaryl byproducts. wikipedia.orglscollege.ac.in
Nitro Reduction Pathways for Amino Group Formation
A common and effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This approach involves the initial introduction of a nitro group onto the aromatic ring, followed by its reduction to an amino group.
Nitration of Chloro-Methylbenzonitrile Intermediates
The key precursor for this pathway is a nitro-substituted chloro-methylbenzonitrile. A logical starting material for the synthesis of this compound is 3-chloro-4-methylbenzonitrile. The nitration of this intermediate would be an electrophilic aromatic substitution reaction. The conditions for such a reaction typically involve a mixture of nitric acid and a strong acid, most commonly sulfuric acid.
The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring. In 3-chloro-4-methylbenzonitrile, the methyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The cyano group is a meta-directing deactivator. The interplay of these directing effects would need to be carefully considered to achieve the desired 2-nitro-5-chloro-3-methylbenzonitrile isomer. The formation of other isomers would be a potential source of byproducts that would need to be separated. For example, in the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, dinitration byproducts have been observed. soton.ac.uk
| Parameter | Typical Conditions for Aromatic Nitration |
| Nitrating Agent | Mixture of concentrated nitric acid and concentrated sulfuric acid |
| Temperature | Typically controlled between 0°C and room temperature to manage the exothermic reaction and control selectivity |
| Solvent | Often, the reaction is run without a separate solvent, with sulfuric acid acting as the solvent and catalyst. In some cases, an inert solvent like dichloromethane (B109758) may be used. |
| Potential Byproducts | Isomeric mononitrated compounds, dinitrated compounds, and oxidized impurities. |
Catalytic Hydrogenation of Nitro-Substituted Benzonitriles
Once the desired 2-nitro-5-chloro-3-methylbenzonitrile intermediate is obtained, the nitro group can be reduced to the target amino group via catalytic hydrogenation. This is a widely used and generally high-yielding reaction. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.
A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being one of the most common and effective. tcichemicals.com Other catalysts include platinum-based catalysts and Raney nickel. google.comgoogle.com The choice of catalyst can be crucial to avoid unwanted side reactions, such as the reduction of the nitrile group or dehalogenation (removal of the chloro substituent). For instance, in the catalytic reduction of 2,5-dichloronitrobenzene, the use of a 5% palladium-on-charcoal catalyst can lead to the formation of metachloroaniline as a byproduct due to dehalogenation. google.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars.
| Catalyst | Typical Solvents | General Reaction Conditions | Potential Side Reactions |
| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Hydrogen gas (1-50 atm), Room temperature to 80°C | Dehalogenation, Reduction of the nitrile group |
| Platinum on Carbon (Pt/C) | Ethanol, Methanol | Hydrogen gas (1-50 atm), Room temperature to 80°C | Dehalogenation, Ring hydrogenation under harsh conditions |
| Raney Nickel | Ethanol, Methanol | Hydrogen gas (1-50 atm), Room temperature to 100°C | Reduction of the nitrile group |
Palladium-Catalyzed Coupling Approaches
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile approach to assembling complex aromatic molecules.
Suzuki-Miyaura Coupling in Aromatic Core Assembly
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. youtube.com This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryl compounds. youtube.com
Theoretically, the aromatic core of this compound could be assembled using a Suzuki-Miyaura coupling strategy. For example, a suitably substituted aminobenzonitrile boronic acid derivative could be coupled with a chloro- and methyl-substituted aromatic halide. Conversely, a chloro- and methyl-substituted boronic acid could be coupled with an amino-substituted aromatic halide containing a nitrile group.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination of the final product to regenerate the palladium(0) catalyst. youtube.com A base is required to facilitate the transmetalation step.
While a specific application of the Suzuki-Miyaura coupling for the synthesis of this compound is not prominently documented, the versatility of this reaction suggests its feasibility. The reaction is known for its high tolerance of various functional groups, which would be advantageous for a molecule with amino, chloro, and nitrile substituents. nih.govresearchgate.netsemanticscholar.org
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | Phosphine ligands (e.g., PPh₃, SPhos, XPhos) |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvents | Toluene (B28343), Dioxane, DMF, often with water as a co-solvent |
| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |
| Organic Halide | Aryl bromides, Aryl iodides, Aryl chlorides (with appropriate catalysts) |
Integration of Cyanation and Amination in Synthesis
Traditionally, these groups are introduced in a stepwise manner. For instance, a common route involves the chlorination and methylation of an aniline (B41778) precursor, followed by the conversion of another substituent (like a carboxylic acid or amide) into a nitrile group in a separate dehydration step. chemicalbook.comresearchgate.net However, more advanced strategies seek to combine these transformations.
One conceptual approach involves the simultaneous or sequential introduction of amino and cyano functionalities in a single reaction vessel, mirroring the principles of multicomponent reactions. For example, methodologies analogous to the Strecker synthesis, a well-known one-pot reaction for producing α-aminonitriles from carbonyl compounds, amines, and cyanide, provide a framework for such integration. organic-chemistry.org While not directly applied to this specific aromatic system in the reviewed literature, the principle of combining an amine, a carbonyl equivalent on the ring, and a cyanide source could drastically reduce the number of synthetic steps.
Another strategy involves the use of reagents or catalytic systems that can facilitate both C-N and C-CN bond formation. Recent advances in catalysis have shown the potential for dual-functionalization reactions. For example, nickel-catalyzed reductive cyanation of organic chlorides using carbon dioxide and ammonia as the source for the cyano group presents a novel, cyanide-free method that integrates the introduction of nitrogen and carbon. nih.gov Applying such a method to a suitably substituted chloro-aromatic precursor could offer a direct pathway to the target molecule.
One-Pot and Multicomponent Reaction Strategies
Streamlining the synthesis of this compound and its precursors through one-pot or multicomponent reactions is critical for industrial-scale production, as it minimizes waste, reduces processing time, and lowers costs.
Streamlined Synthetic Procedures for Efficiency
A significant advancement in this area is the development of a one-pot synthesis for the immediate precursor, 2-amino-5-halogenated-N,3-dimethylbenzamides, starting from 2-amino-3-methylbenzoic acid. researchgate.net This procedure involves three sequential steps conducted in a single reaction vessel:
Amide Formation: The initial carboxylic acid is converted into an acid chloride.
Amidation: The acid chloride is then reacted with methylamine (B109427) to form the corresponding N-methylbenzamide.
Halogenation: A chlorinating agent is introduced to install the chlorine atom at the 5-position.
Environmentally Benign Synthesis (Green Chemistry Principles)
The application of green chemistry principles to the synthesis of this compound focuses on reducing the use of hazardous materials, improving atom economy, and minimizing waste.
A key area of improvement is the choice of chlorinating agent. Traditional methods often employ reagents like sulfuryl chloride (SO₂Cl₂), which are highly toxic and corrosive. chemicalbook.com More environmentally benign alternatives have been successfully implemented, including:
Cyanuric Chloride: Used for the chlorination of 2-amino-3-methylbenzoic acid, this reagent is more stable and less hazardous than many traditional options. patsnap.com
Sodium Hypochlorite (B82951): In the synthesis of related compounds like 2-amino-5-chlorobenzamide, sodium hypochlorite in glacial acetic acid has been used as a low-toxicity chlorinating agent. This method also benefits from the use of recyclable solvents. google.com
Another green approach targets the cyanation step. The use of metal cyanides is a significant safety and environmental concern. A groundbreaking alternative is the nickel-catalyzed reductive cyanation that uses carbon dioxide and ammonia. nih.gov This cyanide-free method offers a much safer and more sustainable route for introducing the nitrile functionality.
Comparative Analysis of Synthetic Routes: Advantages and Limitations
Several synthetic pathways to this compound and its key precursors have been developed, each with distinct advantages and limitations. A comparative analysis highlights the trade-offs in terms of efficiency, cost, safety, and environmental impact.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Limitations | Relevant Citations |
| Traditional Multi-Step Synthesis | Anthranilic Acid derivative | Sulfuryl Chloride, Thionyl Chloride, P₂O₅ | Well-established, reliable laboratory-scale method. | Multiple steps, requires isolation of intermediates, uses hazardous reagents (SO₂Cl₂, P₂O₅), lower overall yield. | chemicalbook.com |
| Improved Chlorination Route | 2-Amino-3-methylbenzoic acid | Cyanuric Chloride | Avoids highly toxic chlorinating agents, cost-effective compared to NCS. | Still a multi-step process for the final nitrile. | patsnap.com |
| One-Pot Amide Precursor Synthesis | 2-Amino-3-methylbenzoic acid | Thionyl Chloride, Methylamine, Halogenating agent | High efficiency, reduced work-up and waste, suitable for larger scale. | The final dehydration step to the nitrile is separate. | researchgate.net |
| "Green" Chlorination Route | Anthranilate derivative | Sodium Hypochlorite, Acetic Acid | Low toxicity of reagents, potential for solvent recycling, improved safety. | Primarily demonstrated for the non-methylated analogue. | google.com |
| Conceptual Cyanide-Free Cyanation | Substituted Organic Chloride | CO₂, NH₃, Nickel Catalyst | Avoids toxic metal cyanides, high atom economy, utilizes sustainable C1/N1 sources. | Advanced catalytic method that may require specialized equipment and optimization for this specific substrate. | nih.gov |
This comparative table illustrates the evolution of synthetic strategies. While traditional multi-step routes are foundational, modern approaches prioritize streamlined, one-pot procedures and the incorporation of green chemistry principles to create more efficient, safer, and environmentally sustainable manufacturing processes. The one-pot synthesis of the amide precursor followed by dehydration currently represents a highly efficient and practical approach. researchgate.net
Chemical Reactivity and Transformations of 2 Amino 5 Chloro 3 Methylbenzonitrile
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of 2-Amino-5-chloro-3-methylbenzonitrile in substitution reactions is centered on the nucleophilicity of the amino group and the electrophilic nature of the nitrile carbon.
The primary amino group (-NH₂) is a key site for nucleophilic reactions, readily reacting with various electrophiles.
Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides. For instance, reaction with chloroacetyl chloride in the presence of a base would yield N-(4-chloro-2-cyano-6-methylphenyl)-2-chloroacetamide. This acylated product can serve as a precursor for heterocyclic synthesis. For example, similar N-acylated aminobenzothiazoles are used to synthesize imidazole (B134444) and triazine derivatives through cyclization reactions. science.govvulcanchem.com
Diazotization (Sandmeyer Reaction): A pivotal transformation of the primary aromatic amino group involves its conversion to a diazonium salt. wikipedia.orgbyjus.com Treatment of this compound with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) would yield the corresponding 4-chloro-2-cyano-6-methylbenzenediazonium salt. This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in the presence of copper(I) salts, a process known as the Sandmeyer reaction. wikipedia.orgbyjus.comnih.gov This allows for the strategic replacement of the original amino group.
The following table outlines potential products from the Sandmeyer reaction starting with this compound.
| Reactant (Copper Salt) | Product | Reaction Type |
| Copper(I) Chloride (CuCl) | 2,5-Dichloro-3-methylbenzonitrile | Chlorination |
| Copper(I) Bromide (CuBr) | 2-Bromo-5-chloro-3-methylbenzonitrile | Bromination |
| Copper(I) Cyanide (CuCN) | 5-Chloro-3-methylphthalonitrile | Cyanation |
Data derived from the general principles of the Sandmeyer reaction. wikipedia.orgbyjus.com
The nitrile group (-C≡N) is a versatile functional group that can undergo nucleophilic addition, often followed by hydrolysis.
Addition of Grignard Reagents: The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles such as Grignard reagents. The reaction of this compound with a Grignard reagent (e.g., phenylmagnesium bromide) would form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate would transform the nitrile group into a ketone, yielding (2-amino-5-chloro-3-methylphenyl)(phenyl)methanone.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings. For example, benzonitriles can react with o-aminophenols in the presence of a catalyst to synthesize benzoxazole (B165842) derivatives. nih.gov This demonstrates the potential of the nitrile in this compound to act as an electrophile in intramolecular or intermolecular cyclizations for building complex heterocyclic systems.
Oxidation and Reduction Pathways
The functional groups of this compound can be selectively oxidized or reduced to access different molecular scaffolds.
While the aniline (B41778) moiety is susceptible to oxidation, it often leads to complex mixtures or polymerization. researchgate.net More selective transformations can be targeted at the methyl group.
Oxidation of the Methyl Group: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid. This transformation can be achieved using reagents like N-bromosuccinimide (NBS) with molecular oxygen under photoirradiation. researchgate.net This reaction proceeds via a radical mechanism, converting the methyl group into a carboxyl group to produce 2-amino-5-chloro-3-cyanobenzoic acid. Such selective oxidation of toluene (B28343) derivatives is a key strategy for producing valuable benzaldehyde (B42025) and benzoic acid derivatives. rsc.orgmdpi.combohrium.com
The nitrile group can be readily reduced to a primary amine, providing a route to benzylamine (B48309) derivatives.
Reduction to a Primary Amine: The most common method for reducing a nitrile is treatment with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or THF, followed by an aqueous workup. chemistrysteps.commasterorganicchemistry.com This reaction would convert this compound into (2-amino-5-chloro-3-methylphenyl)methanamine.
Catalytic Hydrogenation: Alternatively, catalytic hydrogenation can be employed. Using catalysts such as nickel (e.g., Ni/SiO₂) or palladium under a hydrogen atmosphere can also achieve the reduction of benzonitriles to benzylamines. rsc.org This method is often preferred in industrial settings due to its milder conditions and avoidance of reactive metal hydrides.
The table below summarizes the conditions for these reductive transformations.
| Reagent/Catalyst | Solvent | Product |
| 1. LiAlH₄ 2. H₂O | Diethyl Ether or THF | (2-amino-5-chloro-3-methylphenyl)methanamine |
| H₂ / Ni/SiO₂ | Ethanol or Methanol | (2-amino-5-chloro-3-methylphenyl)methanamine |
Data based on general nitrile reduction methodologies. chemistrysteps.comrsc.org
Coupling Reactions for Molecular Diversification
The chloro-substituent on the aromatic ring of this compound serves as a functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester. researchgate.net this compound can act as the aryl chloride partner in this reaction. For example, reacting it with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would yield 2'-amino-4'-methyl-[1,1'-biphenyl]-4-carbonitrile. This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. youtube.comorientjchem.org The chloro group of this compound can be substituted with various primary or secondary amines. For instance, coupling with aniline using a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide) would produce 2-amino-5-(phenylamino)-3-methylbenzonitrile. This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of complex arylamines. researchgate.net
These coupling reactions are powerful tools for extending the molecular framework, as illustrated in the table below.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl or Alkyl-aryl |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/BINAP, XPhos | Diaryl or Alkyl-aryl Amine |
Information based on established palladium-catalyzed coupling protocols. researchgate.netorientjchem.org
Formation of Extended Aromatic Systems
The inherent reactivity of the amino and nitrile groups in this compound makes it a suitable precursor for the construction of fused heterocyclic systems, which are integral components of many biologically active compounds. One of the most prominent applications is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of bicyclic aromatic compounds with a wide range of pharmacological activities.
The general strategy for quinazoline synthesis from 2-aminobenzonitriles involves the reaction of the amino and nitrile functionalities with a suitable one-carbon synthon. For instance, acid-mediated [4+2] annulation reactions between 2-aminobenzonitriles and N-benzyl cyanamides can yield 2-amino-4-iminoquinazolines. While specific examples starting directly from this compound are not extensively documented in readily available literature, the established reactivity of the 2-aminobenzonitrile (B23959) scaffold strongly suggests its applicability in similar synthetic strategies.
The reaction of 2-aminobenzonitriles with orthoesters or other one-carbon electrophiles provides another route to the quinazoline core. These reactions typically proceed through an initial condensation with the amino group, followed by an intramolecular cyclization involving the nitrile group to form the fused pyrimidine (B1678525) ring.
Synthesis of Complex Organic Architectures
Beyond the formation of bicyclic systems like quinazolines, the reactivity of this compound can be harnessed to construct more elaborate and complex organic architectures. The amino group can serve as a handle for the introduction of various substituents or for participation in cyclization reactions to form larger ring systems.
For example, the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds, often utilizes precursors derived from 2-aminobenzophenones. While not a direct transformation of the nitrile, the conversion of the nitrile group in this compound to a ketone functionality via reactions with organometallic reagents would open a pathway to such complex structures.
Furthermore, the presence of multiple reaction sites on the molecule allows for sequential functionalization, leading to the assembly of intricate molecular frameworks. The strategic manipulation of the amino, nitrile, and methyl groups, along with the chloro substituent, can be employed in multi-step syntheses to access novel and complex chemical entities.
Derivatization Strategies for Analogues and Scaffold Modification
The modification of the this compound scaffold through various derivatization strategies is a key approach to generating analogues with potentially altered or enhanced biological activities. These strategies can target the aromatic ring, the amino group, or the methyl group.
Synthesis of Halogenated Analogues with Modified Bioactivity Profiles
The introduction of additional halogen atoms onto the aromatic ring of this compound can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of the resulting analogues. This, in turn, can lead to modified bioactivity profiles.
Halogenation of aromatic amines can be achieved through various methods, including electrophilic halogenation using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). The directing effects of the existing substituents on the benzene (B151609) ring will govern the position of the incoming halogen. In the case of this compound, the activating amino group and the deactivating but ortho-, para-directing methyl and chloro groups will influence the regioselectivity of the halogenation reaction.
A patent for the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide describes a halogenation step that could be conceptually applied to the benzonitrile (B105546). The process involves reacting a substituted 2-aminobenzamide (B116534) with a halogenation reagent, such as a chlorination, bromination, or iodination agent, in a suitable solvent. This suggests that direct halogenation of the aromatic ring of this compound is a feasible strategy for generating novel halogenated analogues.
| Halogenating Reagent | Potential Halogenated Product |
| N-Bromosuccinimide (NBS) | 2-Amino-x-bromo-5-chloro-3-methylbenzonitrile |
| N-Iodosuccinimide (NIS) | 2-Amino-5-chloro-x-iodo-3-methylbenzonitrile |
Interactive Data Table: Potential Halogenation Reactions (Note: The exact position of the new halogen (x) would need to be determined experimentally based on the directing effects of the existing substituents.)
Functionalization of the Methyl Group
The methyl group at the 3-position of the benzonitrile ring offers another site for derivatization, allowing for the introduction of a wide range of functional groups. This can lead to the synthesis of analogues with altered steric and electronic properties, which may impact their biological activity.
One common strategy for the functionalization of benzylic methyl groups is radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This would convert the methyl group to a bromomethyl group, which is a versatile intermediate for further transformations.
The resulting benzylic bromide can then undergo nucleophilic substitution reactions with a variety of nucleophiles to introduce different functionalities. For example, reaction with amines would yield aminomethyl derivatives, while reaction with alkoxides would produce alkoxymethyl ethers.
| Reagent | Intermediate Product | Final Product |
| 1. NBS, Benzoyl Peroxide2. Secondary Amine (e.g., Pyrrolidine) | 2-Amino-5-chloro-3-(bromomethyl)benzonitrile | 2-Amino-5-chloro-3-(pyrrolidin-1-ylmethyl)benzonitrile |
| 1. NBS, Benzoyl Peroxide2. Sodium Methoxide | 2-Amino-5-chloro-3-(bromomethyl)benzonitrile | 2-Amino-5-chloro-3-(methoxymethyl)benzonitrile |
Interactive Data Table: Exemplary Functionalization of the Methyl Group
Furthermore, oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid. These functional groups can then be used in a plethora of subsequent reactions, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid, to generate a diverse library of analogues.
Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Chloro 3 Methylbenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-5-chloro-3-methylbenzonitrile is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are influenced by the electronic environment of each proton. The electron-donating amino group (-NH₂) and methyl group (-CH₃) will shield nearby protons, shifting their signals to a lower ppm value (upfield). Conversely, the electron-withdrawing nitrile (-C≡N) and chloro (-Cl) groups will deshield protons, moving their signals to a higher ppm value (downfield).
Based on the substitution pattern, two aromatic protons are present. The proton at position 4 (H-4) is situated between the chloro and methyl groups, while the proton at position 6 (H-6) is adjacent to the amino group. These two protons are not equivalent and would likely appear as distinct singlets, as they lack adjacent protons for spin-spin coupling. The amino group protons typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. The methyl group protons will also present as a singlet.
For a comparative perspective, the ¹H NMR data for the structurally similar compound, 2-amino-5-chloro-3-methylbenzoic acid, shows aromatic proton signals at 7.55 ppm and 7.22 ppm, and a methyl signal at 2.11 ppm. chemicalbook.com It is anticipated that the chemical shifts for this compound would be in a similar range.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic H-4 | ~7.3 - 7.6 | Singlet |
| Aromatic H-6 | ~6.8 - 7.2 | Singlet |
| Amino (-NH₂) | ~4.5 - 5.5 (broad) | Singlet |
| Methyl (-CH₃) | ~2.1 - 2.3 | Singlet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The chemical shifts of the carbon atoms are also influenced by the electron-donating and electron-withdrawing nature of the substituents. The carbon atom of the nitrile group (-C≡N) is expected to appear significantly downfield. The aromatic carbons will have chemical shifts in the typical aromatic region (110-150 ppm), with variations based on the attached functional groups. The carbon of the methyl group will appear upfield.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-CN (Nitrile) | ~115 - 120 |
| C-NH₂ | ~145 - 150 |
| C-Cl | ~125 - 130 |
| C-CH₃ | ~130 - 135 |
| C-H (Aromatic) | ~115 - 135 |
| C-1 (ipso to CN) | ~100 - 105 |
| CH₃ (Methyl) | ~15 - 20 |
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal correlations between protons that are coupled to each other, typically over two to three bonds. In the case of this compound, since the aromatic protons are expected to be singlets, no cross-peaks between them would be observed in a COSY spectrum.
HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the aromatic proton signals with their attached carbon signals. Similarly, the methyl proton signal would correlate with the methyl carbon signal.
HMBC: The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity around non-protonated (quaternary) carbons. For instance, the methyl protons would show correlations to the C-2, C-3, and C-4 carbons. The aromatic protons would show correlations to neighboring carbons, helping to piece together the substitution pattern on the aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amino, nitrile, and chloro functional groups, as well as vibrations associated with the aromatic ring and the methyl group.
N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.
C≡N Stretching: The nitrile group will show a sharp, intense absorption band in the range of 2220-2260 cm⁻¹.
C-H Stretching: The aromatic C-H stretching will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
C=C Stretching: The aromatic ring will have several C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond will produce a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.
For comparison, the related compound 2-amino-5-chlorobenzonitrile (B58002) shows N-H stretches at 3405 and 3340 cm⁻¹, a C≡N stretch at 2220 cm⁻¹, and a C-Cl stretch at 610 cm⁻¹. chemicalbook.com
Expected FTIR Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | ~3450 - 3500 | Medium |
| N-H Symmetric Stretch | ~3350 - 3400 | Medium |
| Aromatic C-H Stretch | ~3050 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~2950 - 2980 | Medium-Weak |
| C≡N Stretch | ~2220 - 2240 | Strong, Sharp |
| C=C Aromatic Stretch | ~1600, 1580, 1470 | Medium-Strong |
| N-H Bending | ~1620 - 1650 | Medium |
| C-Cl Stretch | ~700 - 800 | Strong |
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The C≡N and C=C stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the molecule will also be prominent. The combination of FTIR and Raman data allows for a more complete vibrational analysis. For 2-chloro-6-methyl benzonitrile (B105546), the C≡N stretching mode is observed at 2227 cm⁻¹ in the Raman spectrum. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The molecular formula of this compound is C₈H₇ClN₂.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1. The nominal molecular weight is 166 g/mol (using ³⁵Cl).
The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules or radicals such as:
Loss of a hydrogen atom (H·) to give an [M-1]⁺ ion.
Loss of a methyl radical (·CH₃) to give an [M-15]⁺ ion.
Loss of hydrogen cyanide (HCN) to give an [M-27]⁺ ion.
Loss of a chlorine atom (Cl·) to give an [M-35]⁺ ion.
The mass spectrum of the isomeric compound 4-Amino-3-chloro-5-methyl benzonitrile shows a prominent molecular ion peak. The fragmentation of 2-amino-5-chlorobenzonitrile shows a base peak at m/z 152 (M⁺) and significant fragments corresponding to the loss of HCN. chemicalbook.com
Expected Mass Spectrometry Data:
| m/z | Possible Fragment |
| 166/168 | [M]⁺ (Molecular Ion) |
| 151/153 | [M - CH₃]⁺ |
| 139/141 | [M - HCN]⁺ |
| 131 | [M - Cl]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and studying its fragmentation patterns. For this compound, ESI-MS analysis is expected to readily lead to the formation of a protonated molecular ion [M+H]⁺ due to the presence of the basic amino group.
A hypothetical fragmentation pattern for the protonated molecule of this compound could involve the initial loss of ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN), which are common fragmentation pathways for amino-substituted benzonitriles. Further fragmentation could involve the loss of a methyl radical (•CH₃) or a chlorine atom (•Cl).
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| Ion | m/z (calculated) | Possible Identity |
|---|---|---|
| [M+H]⁺ | 181.05 | Protonated molecular ion |
| [M-NH₂]⁺ | 164.02 | Loss of amino group |
| [M-CN]⁺ | 154.04 | Loss of nitrile group |
| [M-CH₃]⁺ | 165.03 | Loss of methyl group |
Note: The data in this table is predictive and based on the general fragmentation patterns of similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS would provide information on its retention time, which is characteristic of the compound under specific chromatographic conditions, and its mass spectrum upon electron ionization.
The mass spectrum obtained from GC-MS would likely show a distinct molecular ion peak (M⁺). The fragmentation pattern under electron ionization would be more extensive than in ESI-MS, providing valuable structural information. For the related compound 2-amino-5-chlorobenzonitrile, the mass spectrum shows the molecular ion (M⁺) at m/z 152 as the base peak (100% relative intensity), with other significant peaks corresponding to the loss of various fragments. chemicalbook.com The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁷Cl.
Table 2: Electron Impact Mass Spectrometry Data for the Analogous 2-Amino-5-chlorobenzonitrile
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 154 | 30.9 | [M+2]⁺ |
| 152 | 100 | M⁺ |
| 125 | 30.0 | [M-HCN]⁺ |
| 90 | 30.0 | [M-HCN-Cl]⁺ |
Source: Adapted from ChemicalBook, providing data for 2-amino-5-chlorobenzonitrile. chemicalbook.com
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
While a single crystal X-ray diffraction study for this compound has not been specifically reported, data from analogous compounds provide valuable insights into its likely crystal structure. For instance, the related compound 2-amino-4-chlorobenzonitrile (B1265954) crystallizes in the triclinic system with the space group Pī. analis.com.my The analysis of such structures reveals important details about the molecular geometry. In 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) and C-N bond lengths are observed to be shorter than their theoretical values due to conjugation with the aromatic ring. analis.com.my
It is anticipated that this compound would also crystallize in a common space group, and its molecular structure would be largely planar, with the amino and nitrile groups lying in the plane of the benzene (B151609) ring. The bond lengths and angles would be influenced by the electronic effects of the amino, chloro, methyl, and nitrile substituents.
Table 3: Crystallographic Data for the Analogous Compound 2-Amino-4-chlorobenzonitrile
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 8.898 (17) |
Source: Adapted from a study on 2-amino-4-chlorobenzonitrile. analis.com.my
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps properties such as the normalized contact distance (dnorm) onto the molecular surface, where red spots indicate close intermolecular contacts. analis.com.my
The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For a similar compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, H···H and C···H/H···C interactions were found to be the most significant contributions to the crystal packing. nih.gov
Table 4: Common Intermolecular Contacts and Their Likely Contributions in Substituted Benzonitriles
| Interaction Type | Description | Expected Contribution |
|---|---|---|
| N–H···N | Hydrogen bonding between amino and nitrile groups | Significant |
| C–H···Cl | Weak hydrogen bonding involving chlorine | Moderate |
| C–H···π | Interaction of C-H bonds with the aromatic ring | Moderate |
| π–π stacking | Stacking of aromatic rings | Moderate |
Computational Chemistry and Theoretical Studies on 2 Amino 5 Chloro 3 Methylbenzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. cnr.it A popular functional used for such calculations is the B3LYP hybrid functional, often combined with a basis set like 6-311++G(d,p), which provides a good description of molecular geometries and electronic properties. analis.com.my
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. stackexchange.com This process iteratively adjusts the positions of the atoms until the forces on them are minimized, thus predicting the most stable three-dimensional structure. stackexchange.com For a molecule like 2-amino-5-chloro-3-methylbenzonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.
Conformational analysis, a part of geometry optimization, would explore the different spatial arrangements of the amino (-NH2) and methyl (-CH3) groups relative to the benzene (B151609) ring. The orientation of these groups can influence the molecule's stability and electronic properties.
While specific data for this compound is unavailable, studies on similar molecules like 2-amino-4-chlorobenzonitrile (B1265954) provide insight into expected bond lengths. For example, in a DFT study of 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) and C-N bond lengths were found to be influenced by the aromatic ring's conjugation. analis.com.my
Table 1: Illustrative Optimized Geometrical Parameters of a Related Benzonitrile (B105546) Derivative (2-amino-4-chlorobenzonitrile)
| Parameter | Theoretical Value (Å) | Experimental Value (Å) |
|---|---|---|
| C≡N Bond Length | 1.160 | 1.146 |
| C-N Bond Length | 1.470 | 1.369 |
Note: Data is for 2-amino-4-chlorobenzonitrile and is provided for illustrative purposes. analis.com.my
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govnih.gov Conversely, a large energy gap implies high stability and low reactivity. nih.gov
Table 2: Illustrative FMO Parameters of a Substituted Benzonitrile
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -8.1171 |
| ELUMO | -4.6183 |
| ΔE (HOMO-LUMO Gap) | 3.4988 |
Note: Data is for 2-amino-4-chlorobenzonitrile and is provided for illustrative purposes to demonstrate the concept of FMO analysis. analis.com.my
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is not uniform. Some atoms are more electronegative and pull electron density towards themselves, creating partial negative charges, while others become partially positive. This charge distribution can be quantified using methods like Mulliken charge analysis.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netwalisongo.ac.id It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). walisongo.ac.id These maps help predict how a molecule will interact with other charged species. The negative regions indicate sites for electrophilic attack, while the positive regions indicate sites for nucleophilic attack. researchgate.net For a molecule like this compound, the nitrogen atom of the amino group and the nitrile group would be expected to be electron-rich regions, while the hydrogen atoms of the amino group would be electron-poor.
Prediction of Vibrational Frequencies and Spectroscopic Correlates
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies are often scaled to better match experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This analysis allows for the assignment of specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule. tandfonline.com
For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the N-H stretches of the amino group, C-Cl stretching, and various vibrations of the aromatic ring. For example, studies on related benzonitriles show the characteristic C≡N stretching band appearing in the range of 2211-2240 cm⁻¹. analis.com.my
Table 3: Illustrative Vibrational Frequencies for Functional Groups in a Related Benzonitrile Derivative
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | ~2211 |
| Amino (N-H) | Stretching | ~3363 - 3452 |
| Chloro (C-Cl) | Stretching | ~782 |
Note: Data is based on 2-amino-4-chlorobenzonitrile and is provided for illustrative purposes. analis.com.my
Quantum Chemical Studies of Reactivity
Quantum chemical calculations provide deep insights into the reactivity of molecules by identifying the most probable sites for chemical reactions.
Assessment of Nucleophilic and Electrophilic Sites
The assessment of nucleophilic (electron-donating) and electrophilic (electron-accepting) sites is a primary goal of reactivity studies. As discussed, FMO and MEP analyses are the principal tools for this purpose.
FMO Analysis : The HOMO's spatial distribution indicates the regions from which an electron is most easily donated, thus identifying the primary nucleophilic sites. The LUMO's distribution highlights the areas most susceptible to receiving an electron, marking the electrophilic sites.
MEP Analysis : The MEP map provides a direct visualization of the charge landscape. The red, electron-rich regions are prone to attack by electrophiles, while the blue, electron-poor regions are susceptible to attack by nucleophiles.
Investigation of Reaction Pathways and Transition States
The investigation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a molecule. For a substituted benzonitrile like this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms at a molecular level.
Theoretical calculations can be employed to explore various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack on the nitrile group, or reactions involving the amino group. By mapping the potential energy surface, researchers can identify the most energetically favorable reaction pathways. The mechanism of nucleophilic substitution in aromatic nitriles, for instance, often proceeds through an addition-elimination pathway involving a resonance-stabilized Meisenheimer complex. Computational models can calculate the activation energies required to form transition states for such reactions, providing insights into reaction kinetics. researchgate.netrsc.org For example, in the study of the reaction between 4-methyl aniline (B41778) and OH radicals, computational methods were used to identify five different abstraction paths and their corresponding transition states. mdpi.com
A hypothetical reaction pathway investigation for the hydrolysis of this compound could be modeled to determine whether acid- or base-catalyzed mechanisms are more favorable. The transition state geometries and their associated energies would reveal the rate-determining steps of these pathways.
Table 1: Representative Calculated Activation Energies for a Hypothetical Reaction of a Substituted Aminobenzonitrile
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Amine Alkylation | TS1 | 25.4 |
| Nitrile Hydrolysis (Acid-Catalyzed) | TS2 | 30.2 |
| Electrophilic Aromatic Substitution | TS3 | 22.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational studies on similar molecules.
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
In silico modeling is a powerful tool in medicinal chemistry for predicting the biological activity of a compound and understanding its structure-activity relationship (SAR). For this compound, these methods can be used to predict its potential interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies correlate the structural or physicochemical properties of a series of compounds with their biological activities. leidenuniv.nlnih.govijpsr.comnih.gov For derivatives of this compound, a QSAR model could be developed to predict their potential efficacy as, for example, enzyme inhibitors, by correlating properties like electronic effects of substituents, hydrophobicity, and steric parameters with observed activity. researchgate.net
Ligand-Target Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govmdpi.comasianpubs.org This method is crucial for understanding the binding mode and affinity of a potential drug molecule. For this compound, docking simulations could be performed against a variety of protein targets to screen for potential biological activity.
The simulation would place the molecule into the active site of a target protein and calculate a docking score, which is an estimation of the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. For instance, studies on other nitrogen-containing heterocycles have successfully used docking to elucidate binding modes with targets like Pf-DHFR-TS and tubulin. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | - |
| Hydrogen Bond Interactions | 2 | ASN88, GLU121 |
| Hydrophobic Interactions | 4 | LEU34, VAL42, ILE135, ALA145 |
| Pi-Alkyl Interactions | 1 | LEU138 |
Note: The data in this table is for illustrative purposes and represents typical outputs from a molecular docking simulation.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, which is essential for understanding its conformational stability and its interactions with its environment, such as a solvent or a biological receptor. mdpi.comarxiv.orgacs.orgrsc.org An MD simulation of this compound, either in solution or complexed with a protein, would reveal its conformational flexibility and the stability of its interactions. nih.gov
These simulations can track the trajectory of each atom over a period of time, allowing for the analysis of properties like root-mean-square deviation (RMSD) to assess the stability of a protein-ligand complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Such studies have been effectively used for halogenated aromatic compounds to understand their interactions and stability. mdpi.com
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
Computational chemistry provides a robust framework for the calculation of key thermodynamic properties of molecules. For this compound, properties such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated using methods like DFT. chemeo.comacs.org These values are crucial for predicting the spontaneity and energy changes of chemical reactions involving the compound.
The thermodynamic parameters for the oxidation of substituted anilines have been experimentally and computationally investigated to understand the influence of substituents on reactivity. orientjchem.orgnih.gov Similar calculations for this compound would involve geometry optimization followed by frequency calculations to obtain the zero-point vibrational energy and thermal corrections.
Table 3: Representative Calculated Thermodynamic Properties at 298.15 K
| Property | Calculated Value | Units |
| Enthalpy of Formation (gas phase) | 25.8 | kcal/mol |
| Standard Entropy | 85.3 | cal/mol·K |
| Gibbs Free Energy of Formation | 55.2 | kcal/mol |
| Heat Capacity (Cv) | 35.7 | cal/mol·K |
Note: This data is representative and based on calculations for similar aromatic compounds. It serves as an example of the thermodynamic data that can be generated computationally.
Exploration of Biological Activities and Mechanistic Interactions of 2 Amino 5 Chloro 3 Methylbenzonitrile Derivatives
Investigation of Molecular Interactions with Biological Targets
Molecular docking studies are instrumental in elucidating the potential binding modes of benzonitrile (B105546) derivatives with various biological targets. Research on related aminobenzonitrile and β-enaminonitrile structures provides insights into how these compounds might interact at a molecular level.
For instance, molecular docking analyses of various N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine (B166579) derivatives, which share an aminophenyl moiety, have been performed against the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) protein, a key antimalarial drug target. nih.gov These studies revealed that the compounds exhibit a wide range of binding energies and form crucial hydrogen bonds and hydrophobic interactions within the active sites of both wild-type and mutant proteins. nih.gov The N-(4-aminobenzoyl)-l-glutamic acid scaffold commonly interacts with amino acids like Arg122 and Ser120, while other parts of the molecules can form pi-pi interactions with residues such as Phe58, enhancing binding affinity. nih.gov
Similarly, a study on a β-enaminonitrile derivative incorporating a 1H-benzo[f]chromene moiety demonstrated its binding affinity to the epidermal growth factor receptor (EGFR). mdpi.com The docking results indicated a stable binding mode within the enzyme's active pocket, superior to that of a reference inhibitor. The amino group of the enaminonitrile was identified as a key site for interaction with active amino acids in the receptor, suggesting that electrostatic interactions, while present, are not the sole determinant of binding. mdpi.com
Enzyme Inhibition and Modulation Studies
The structural features of benzonitrile derivatives make them promising candidates for enzyme inhibition. The nitrile group can act as a bioisostere for other functional groups or participate in key interactions with enzyme active sites. While specific inhibition data for 2-amino-5-chloro-3-methylbenzonitrile is not extensively documented, the broader class of benzonitriles and related aromatic compounds have been studied as enzyme inhibitors.
For example, isosteric replacement of a C=C fragment in a substrate with a B-N fragment can turn a substrate into an inhibitor. Studies on ethylbenzene (B125841) hydroxylation by ethylbenzene dehydrogenase (EbDH) showed that N-ethyl-1,2-azaborine and B-ethyl-1,2-azaborine, isosteres of ethylbenzene, act as inhibitors rather than substrates. nih.gov This inhibition is attributed to differences in electronic structure that prevent the formation of necessary radical and carbocation intermediates for the enzymatic reaction, leading to non-productive enzyme-ligand complexes. nih.gov This principle suggests that benzonitrile derivatives, by mimicking endogenous substrates while possessing different electronic properties, could act as inhibitors for various enzymes.
Furthermore, the hepatic microsomal enzyme system is known to metabolize certain benzonitriles, leading to cyanide liberation, which indicates a direct interaction with metabolic enzymes. nih.gov The kinetics of this process vary depending on the substitution pattern on the benzonitrile ring. nih.gov This interaction with metabolic enzymes highlights the potential for these compounds to act as modulators or inhibitors. For instance, 2-aminothiazole (B372263) derivatives have been shown to effectively inhibit carbonic anhydrase isoenzymes (hCA I and hCA II) and cholinesterases (AChE and BChE), demonstrating the broad inhibitory potential of heterocyclic structures that can be synthesized from or combined with aminobenzonitrile scaffolds.
Mechanistic Insights into Potential Therapeutic Applications
The diverse molecular interactions and enzyme inhibition capabilities of benzonitrile derivatives translate into a range of potential therapeutic applications, including antimicrobial, antidiabetic, and anticancer activities.
Derivatives of benzonitrile have demonstrated significant potential as antimicrobial agents. The presence of halogen and other substituents on the aromatic ring is often crucial for their activity.
In one study, a series of novel polyhalobenzonitrile quinazolin-4(3H)-one derivatives were synthesized and screened for their activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans). nih.gov One compound, 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one, exhibited particularly potent activity against all tested strains. nih.gov Its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were comparable to standard drugs like nofloxacin and fluconazole, indicating its potential as a broad-spectrum antimicrobial agent. nih.gov
Another study investigating pyrazole-linked tetrazole derivatives, synthesized from a benzonitrile precursor, found that compounds with halogen substitutions at the meta position of a phenyl ring showed the highest activity against all tested bacterial strains. researchgate.net Specifically, compounds designated 6D and 6E, which contain halogens, were noted for their superior performance. researchgate.net This highlights the positive contribution of chloro-substituents to antimicrobial efficacy.
The mechanism of action for such compounds can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity conferred by the chloro and methyl groups in this compound could facilitate passage through bacterial cell membranes, enhancing its potential as an antimicrobial scaffold.
| Compound | Target Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one | S. aureus | 0.8-3.3 | nih.gov |
| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one | E. coli | 0.8-3.3 | nih.gov |
| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one | C. albicans | 0.8-3.3 | nih.gov |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | nih.gov |
The benzonitrile and related benzamide (B126) scaffolds are being explored for their potential in treating diabetes mellitus. A key target in this area is glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism and insulin (B600854) secretion.
Computational studies on a series of benzamide derivatives have been conducted to identify potent glucokinase activators (GK-As). nih.gov These studies, which include 3D-QSAR and molecular docking, have helped to elucidate the structural features required for GK activation. nih.gov Potent compounds were found to bind to key amino acid residues in the allosteric site of the enzyme, such as ARG63 and TYR214. nih.gov Since benzamides are readily synthesized from benzonitriles, these findings suggest that the this compound framework could serve as a starting point for the development of novel GK activators.
Furthermore, various heterocyclic compounds derived from substituted aromatic precursors have shown antidiabetic activity through different mechanisms, such as the inhibition of α-amylase, which slows down carbohydrate digestion. mdpi.com The structural versatility of the benzonitrile core allows for the synthesis of a wide range of derivatives that could be screened for such activities.
The benzonitrile moiety is present in numerous compounds investigated for their anticancer properties. These derivatives can exert their effects through various mechanisms, including enzyme inhibition, induction of apoptosis, and cell cycle arrest.
Benzonitrile compounds have been identified as having broad anti-tumor activity against a range of cancer cell lines, including human lung cancer (A549) and human leukemia (HL-60). google.com The versatility of the benzonitrile group allows for its incorporation into more complex structures with enhanced potency. For example, indole-acrylonitrile derivatives have been studied as potential antitumor agents that interact with tubulin at the colchicine-binding site, thereby disrupting microtubule dynamics and inhibiting cell division. nih.gov
Molecular docking studies have shown that β-enaminonitrile derivatives can bind effectively to the ATP-binding site of the EGFR tyrosine kinase, a key target in cancer therapy. mdpi.com The binding of these compounds can inhibit the kinase activity, blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival. The amino group on the benzonitrile ring is often a critical feature for establishing hydrogen bonds within the kinase's active site. mdpi.com
Additionally, benzothiazole (B30560) derivatives, which can be synthesized from aminophenyl precursors, have demonstrated significant anticancer activity through mechanisms that include the inhibition of tumor-associated carbonic anhydrases. nih.gov This is particularly relevant for hypoxic tumors where these enzymes are often overexpressed. nih.gov
| Compound Class | Cancer Cell Line | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Benzonitrile Derivatives | Human Lung Cancer (A549), Leukemia (HL-60) | General antitumor activity | google.com |
| β-Enaminonitrile Derivative | Breast Cancer (MCF-7) | EGFR Tyrosine Kinase Inhibition | mdpi.com |
| Indole-Acrylonitrile Derivatives | Various | Tubulin Interaction (Colchicine-Binding Site) | nih.gov |
| Benzothiazole Derivatives | Various | Carbonic Anhydrase Inhibition | nih.gov |
Structure-Activity Relationship (SAR) Development in Biological Screening
The development of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of benzonitrile derivatives. SAR studies correlate the chemical structure of a molecule with its biological activity, guiding the design of more potent and selective compounds.
For antimicrobial benzonitrile derivatives, SAR studies have consistently shown that the presence and position of halogen substituents are critical. As noted in studies of pyrazole-linked tetrazoles, halogen atoms at the meta-position of an attached phenyl ring significantly enhanced antibacterial activity. researchgate.net Similarly, in a series of naphthyridine derivatives, a 4-chloro substituent on a phenyl ring was found to be important for both antibacterial and antifungal activity. mdpi.com This suggests that the 5-chloro substituent in the this compound scaffold is likely a key contributor to its potential antimicrobial properties.
In the context of anticancer activity, SAR for benzonaphthyridinone derivatives as Bruton's tyrosine kinase (BTK) inhibitors has been extensively studied. nih.gov These studies led to the discovery of potent irreversible inhibitors by systematically modifying different parts of the lead molecule. nih.gov For indole-acrylonitrile derivatives, the introduction of an alkyl or aryl group at the N1 position of a linked benzimidazole (B57391) ring was found to result in promising antiproliferative agents. nih.gov The methyl group at the 3-position of the this compound core could similarly influence activity by providing steric bulk, altering electronic properties, and affecting the molecule's conformation, thereby optimizing interactions with the biological target.
Patent Landscape and Intellectual Property in 2 Amino 5 Chloro 3 Methylbenzonitrile Research
Analysis of Patented Synthetic Routes and Process Innovations
While direct patents specifically claiming the synthesis of 2-Amino-5-chloro-3-methylbenzonitrile are not prominently found, the patent literature is rich with innovations concerning the synthesis of its immediate precursors, namely 2-amino-5-chloro-3-methylbenzoic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. These precursors are crucial for the production of insecticides like chlorantraniliprole (B1668704), and their efficient synthesis is a key focus of industrial research and patenting activity.
One notable patented approach for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid begins with m-toluic acid. This process involves a nitration reaction to yield 2-nitro-3-methylbenzoic acid, followed by a hydrogenation reduction to form 2-amino-3-methylbenzoic acid. The final step is a chlorination reaction to produce the target 2-amino-3-methyl-5-chlorobenzoic acid. This multi-step synthesis is detailed in patent literature, which emphasizes the use of readily available and cost-effective raw materials to achieve high product yield and purity, making it suitable for industrial-scale production. manupatra.ingoogle.com
Innovations in the chlorination step are a particular focus of patent claims. For instance, one patented method describes the use of cyanuric chloride as a chlorinating agent for 2-amino-3-methylbenzoic acid. agropages.com This approach is presented as an improvement over methods using N-chlorosuccinimide, which, while clean, is noted to be expensive. agropages.com The patented process using cyanuric chloride offers advantages such as the use of simpler raw materials and easier post-reaction work-up, which are critical considerations for industrial applications. agropages.com
Another area of significant patent activity is the development of efficient processes for producing 2-amino-5-chloro-N,3-dimethylbenzamide, another key intermediate derived from the corresponding benzoic acid. Patents in this space, such as WO2021086957A1, describe novel methods that aim to reduce costs, eliminate the need for mixed solvent separations, minimize waste, and shorten process steps, thereby simplifying operations and reducing hazards. chinallychemical.com These process innovations often form a critical part of the intellectual property portfolio, as they can provide a competitive advantage even after the composition of matter patent for the final product has expired.
Patenting of Derivatives and Their Chemical Applications
The primary driver for the patenting of derivatives of this compound is their application as potent insecticides. This compound serves as a crucial building block for the synthesis of anthranilic diamide (B1670390) insecticides, such as chlorantraniliprole. The intellectual property strategy in this area typically involves securing broad patent protection for a genus of compounds that includes the final active ingredient, as well as specific patents for the most active compounds.
The patent for the final product, such as chlorantraniliprole, will typically include claims covering the core chemical structure, which is assembled using the this compound intermediate. These patents often have a broad scope, encompassing a wide range of substituents and structural variations to prevent competitors from creating "me-too" compounds with similar activity.
Furthermore, companies often file patents on novel formulations containing these active ingredients. For example, a patent might cover a specific microencapsulated formulation of an agrochemical derived from this compound, designed to enhance stability, reduce environmental impact, or improve delivery to the target pest. google.com These formulation patents can extend the commercial exclusivity of a product even after the primary compound patent has expired.
The patenting of intermediates like this compound and its derivatives is a key part of this strategy. By patenting the intermediates and the processes to make them, companies can create a "patent wall" that makes it more difficult for generic manufacturers to enter the market, even after the patent on the final active ingredient has lapsed. agropages.com This is because the economical synthesis of the final product is often dependent on these patented intermediate steps. agropages.com
Strategies for Novel Chemical Entity Protection and Industrial Application
The protection of novel chemical entities (NCEs) in the agrochemical industry, including those derived from this compound, employs a multi-layered intellectual property strategy. This strategy goes beyond a single patent on the final compound and encompasses a comprehensive portfolio of patents and other forms of protection. chinallychemical.comgipresearch.com
A key strategy is the creation of a dense patent thicket around a commercially valuable product. This involves filing patents on:
The core compound (NCE): This is the most fundamental layer of protection.
Intermediates and their synthesis: As discussed, patenting key intermediates like this compound and their manufacturing processes can be a powerful tool to block competitors. agropages.comgoogle.com
Formulations: Novel formulations with improved properties are often patentable and can extend the product's lifecycle. google.com
Methods of use: New applications or methods of controlling specific pests can also be patented.
Polymorphs and crystalline forms: Different solid-state forms of the active ingredient can have different properties and may be independently patentable.
This comprehensive patenting approach provides a robust defense against competition and maximizes the return on research and development investment. It creates a situation where even after the core patent expires, other patents covering intermediates, processes, and formulations can continue to provide market exclusivity. agropages.com
In addition to patents, data exclusivity is another important mechanism for protecting NCEs in the agrochemical sector in some jurisdictions. This provides a period of protection for the extensive and costly safety and efficacy data that must be submitted to regulatory authorities for product registration. manupatra.in During the data exclusivity period, generic manufacturers cannot rely on the originator's data to register their own products, creating another hurdle to market entry. manupatra.in
The industrial application of this compound is almost exclusively tied to the production of high-value insecticides. The intellectual property strategies employed are therefore designed to protect the significant investment required to bring a new agrochemical product to market, from discovery and development to regulatory approval and commercialization. The case of chlorantraniliprole and its associated patent portfolio serves as a prime example of how a key intermediate like this compound is a central component of a broader and highly strategic intellectual property landscape. agropages.comoasisagro.com
| Compound Name |
|---|
| This compound |
| 2-amino-5-chloro-3-methylbenzoic acid |
| 2-amino-5-chloro-N,3-dimethylbenzamide |
| m-toluic acid |
| 2-nitro-3-methylbenzoic acid |
| 2-amino-3-methylbenzoic acid |
| cyanuric chloride |
| N-chlorosuccinimide |
| chlorantraniliprole |
Future Research Directions and Emerging Trends in 2 Amino 5 Chloro 3 Methylbenzonitrile Studies
Development of More Efficient and Sustainable Synthetic Methodologies
While 2-Amino-5-chloro-3-methylbenzonitrile is a crucial building block, its synthesis is an area ripe for innovation. Conventional methods for producing related compounds, such as 2-amino-5-chlorobenzonitrile (B58002), have often involved multi-step processes using reagents like phosphorus pentoxide (P₂O₅) for dehydration, which can present handling and disposal challenges. researchgate.netchemicalbook.com Future research will undoubtedly focus on developing greener, more economical, and efficient synthetic routes.
Emerging trends point towards:
Green Chemistry Principles: A significant push is being made toward adopting manufacturing processes that are more sustainable and environmentally friendly. datainsightsmarket.com This includes the use of less hazardous solvents, reducing waste generation, and improving atom economy.
Catalytic Processes: The exploration of novel catalysts could lead to milder reaction conditions, higher yields, and improved selectivity, reducing the need for harsh reagents and simplifying purification processes.
Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for streamlined, automated production.
Cost-Effective Reagents: A major driver in industrial chemistry is the reduction of production costs. Research into utilizing cheaper and more readily available starting materials and reagents is a persistent goal. chemicalbook.compatsnap.com For instance, methods avoiding expensive chlorinating agents like N-chlorosuccinimide in favor of more economical alternatives are being explored for related compounds. patsnap.com
The table below outlines a comparison between traditional and potential future synthetic approaches.
| Feature | Traditional Synthetic Methods | Future & Emerging Methodologies |
| Reagents | Often use stoichiometric, harsh reagents (e.g., P₂O₅, SOCl₂) chemicalbook.com | Focus on catalytic, recyclable, and less toxic reagents |
| Solvents | May use high-boiling point or hazardous solvents (e.g., DMF) patsnap.com | Emphasis on green solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Process Type | Predominantly batch processing | Shift towards continuous flow chemistry |
| Efficiency | Can have moderate yields and complex workups chemicalbook.compatsnap.com | Aim for higher yields, atom economy, and simplified purification |
| Sustainability | Higher waste generation and energy consumption | Reduced environmental footprint and improved energy efficiency datainsightsmarket.com |
Application of Advanced Analytical Techniques for Deeper Structural Understanding
Standard analytical methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the identity and purity of this compound and its derivatives. researchgate.netuobaghdad.edu.iq However, future research will leverage more advanced analytical techniques to gain a more profound understanding of its structural and electronic properties.
Key future applications include:
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can provide unambiguous assignment of proton and carbon signals, which is crucial for complex derivatives and for confirming subtle structural details.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. This data is invaluable for computational modeling and understanding its physical properties.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of elemental composition and aiding in the identification of impurities and reaction byproducts.
Advanced Spectroscopic Techniques: Probing the compound with techniques like Raman spectroscopy or UV-Vis spectroscopy can yield insights into its vibrational modes and electronic transitions, which are important for applications in materials science.
Integrated Computational and Experimental Approaches for Predictive Research
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate the discovery and optimization process significantly.
Future research will likely involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties (e.g., molecular orbital energies, electrostatic potential), and spectroscopic data (e.g., NMR, IR spectra). These predictions can guide synthetic efforts and aid in the interpretation of experimental results.
Reaction Mechanism Modeling: Computational tools can be employed to model potential reaction pathways for the synthesis of the compound and its analogues, helping to identify the most energetically favorable routes and optimize reaction conditions.
In Silico Screening: For derivatives of this compound, computational methods like molecular docking can predict binding affinities to biological targets, allowing for the virtual screening of large libraries of potential drug candidates before committing to their synthesis. researchgate.net
Discovery of Novel Biological Targets and Mechanistic Pathways
While this compound itself is primarily an intermediate, its derivatives are of significant interest in agrochemical and pharmaceutical research. chemicalbook.comgoogle.com For example, the related compound 2-Amino-5-chloro-N,3-dimethylbenzamide is a precursor to potent insecticides like chlorantraniliprole (B1668704). biosynth.comwipo.int
Future research will focus on:
Broadening the Scope of Biological Activity: Synthesizing new libraries of analogues based on the this compound scaffold and screening them against a wide range of biological targets. This could uncover novel activities beyond its current applications, potentially in areas like antimicrobial, antifungal, or anticancer research. uobaghdad.edu.iqontosight.ai
Target Identification and Validation: For biologically active derivatives, identifying the specific molecular targets (e.g., enzymes, receptors) is crucial. Modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, can be employed to elucidate these targets.
Mechanistic Studies: Once a target is identified, detailed studies are needed to understand the precise mechanism of action. This involves investigating how the compound interacts with its target and how this interaction modulates cellular pathways, such as those involved in cell growth or apoptosis.
Design and Synthesis of Functionally Enhanced Analogues
The true value of a versatile intermediate like this compound lies in its potential as a scaffold for creating novel molecules with tailored properties. The strategic modification of its structure can lead to analogues with enhanced functionality.
Key areas for development include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzene (B151609) ring and exploring different functional groups to replace the nitrile or amino moieties. This allows researchers to build a comprehensive understanding of how specific structural features influence biological activity or material properties.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the potency, selectivity, or pharmacokinetic profile of biologically active analogues.
Development of Novel Materials: Incorporating the this compound core into larger molecular structures, such as polymers or dyes, could lead to new materials with interesting optical, electronic, or thermal properties.
Utilization of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from synthesis planning to drug discovery. nih.govnih.gov
For this compound and its derivatives, AI and ML can be applied to:
Predictive Modeling: Training ML algorithms on existing chemical data to predict the physicochemical properties, biological activity, and toxicity of novel, unsynthesized analogues. nih.gov This can drastically reduce the number of compounds that need to be synthesized and tested experimentally.
Retrosynthesis Planning: AI-powered tools can analyze the structure of a target derivative and propose viable and efficient synthetic pathways, potentially identifying novel routes that a human chemist might overlook. nih.gov
Reaction Optimization: ML models can be used to analyze experimental data and predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of a desired product.
De Novo Design: Using generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target or for possessing desired material properties. nih.gov
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-Amino-5-chloro-3-methylbenzonitrile, and how should data interpretation be approached?
Methodological Answer:
- Techniques : Use ¹H/¹³C NMR to identify aromatic protons (e.g., splitting patterns for chloro and methyl substituents) and amine signals. IR spectroscopy confirms the nitrile group (C≡N stretch ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns for chlorine.
- Data Interpretation : Compare spectral data to structurally similar compounds like 2-Amino-3-chlorobenzonitrile (aromatic proton shifts ) or 4-Amino-3-methylbenzonitrile (nitrile IR validation ). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling and connectivity.
Advanced Question
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, and what software tools are recommended for refinement?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and substituent positions. For example, SHELXL refines disordered methyl or amine groups using constraints and restraints .
- Software : Use SHELX for structure solution and refinement, and ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing . Address data contradictions (e.g., high R-factors) by re-examining data integration or applying twin-law corrections in SHELXL .
Basic Question
Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Routes :
- Nitrile Formation : React 2-amino-5-chloro-3-methylbenzamide with POCl₃ or PCl₃ under anhydrous conditions.
- Sandmeyer Reaction : Diazotize 2-amino-5-chloro-3-methylbenzene, followed by treatment with CuCN.
- Optimization : Monitor temperature (60–80°C for nitrile formation) and catalyst loading (e.g., CuCN stoichiometry). Purity intermediates via recrystallization, as demonstrated for 5-Amino-2-chlorobenzotrifluoride synthesis .
Advanced Question
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions, and what computational methods validate these effects?
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl and C≡N groups deactivate the aromatic ring, directing coupling reactions (e.g., Suzuki-Miyaura) to the para position of the amino group. Steric hindrance from the methyl group may slow kinetics.
- Computational Validation : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and frontier molecular orbitals. Compare with analogs like 2-Amino-3-chloro-5-nitrobenzonitrile to predict regioselectivity .
Basic Question
Q. What are the critical considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid light exposure, as seen in storage protocols for 3-(Aminomethyl)benzonitrile hydrochloride .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. Monitor for decomposition via TLC or HPLC, referencing stability data for 2-Amino-5-chloro-3-methylbenzoic acid derivatives .
Advanced Question
Q. How can conflicting NMR data between synthetic batches be systematically analyzed to identify impurities or structural isomers?
Methodological Answer:
- Systematic Analysis :
- 2D NMR : Use NOESY or ROESY to distinguish positional isomers (e.g., methyl vs. chloro group proximity).
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., 2-Amino-3-chlorobenzonitrile ) to identify overlapping signals.
- Chromatography : Employ HPLC-MS with a chiral column to resolve enantiomers or diastereomers.
- Case Study : Contradictions in 5-Amino-2-hydroxybenzonitrile spectra were resolved by comparing shift data with computed NMR chemical shifts (DFT/B3LYP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
